molecular formula C25H27N7O4 B2960724 2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920204-77-9

2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2960724
CAS No.: 920204-77-9
M. Wt: 489.536
InChI Key: CDCIXBCDXDLUHE-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS: 920377-60-2) is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine ring and an ethoxyphenoxy-substituted ethanone group . Its molecular formula is C₂₄H₂₅N₇O₄ (MW: 475.5 g/mol), with key structural components:

  • Triazolo[4,5-d]pyrimidine: A fused bicyclic system known for interactions with kinases and nucleic acids.
  • Piperazine linker: Provides conformational flexibility for target binding.
  • 4-Ethoxyphenoxy-ethanone moiety: Influences solubility and metabolic stability.

This compound’s design suggests applications in oncology or epigenetics, leveraging the triazolo-pyrimidine scaffold’s affinity for enzymatic active sites .

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O4/c1-3-35-20-8-10-21(11-9-20)36-16-22(33)30-12-14-31(15-13-30)24-23-25(27-17-26-24)32(29-28-23)18-4-6-19(34-2)7-5-18/h4-11,17H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCIXBCDXDLUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone" typically involves a multi-step reaction sequence, including:

  • Formation of the triazolopyrimidine core: This step involves the cyclization of suitable precursors under controlled conditions.

  • Attachment of the piperazine ring: This often utilizes nucleophilic substitution or coupling reactions.

  • Introduction of the ethoxyphenoxy group: Achieved through etherification reactions, where the phenol group is reacted with ethyl halides under basic conditions.

  • Final assembly: This step combines the different fragments using appropriate coupling strategies, often under inert atmosphere to prevent side reactions.

Industrial Production Methods

On an industrial scale, production may involve similar routes but optimized for higher yield and purity. Batch reactors or continuous flow systems can be used, with emphasis on catalytic efficiency, reaction time reduction, and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The ethoxy and methoxy groups can be susceptible to oxidative cleavage under harsh conditions.

  • Reduction: The compound can undergo reduction, particularly at the azole ring, leading to hydrogenation products.

  • Substitution: The aromatic rings are prone to electrophilic substitution reactions due to the presence of electron-donating groups.

Common Reagents and Conditions

  • Oxidation: Use of strong oxidants like potassium permanganate or hydrogen peroxide.

  • Reduction: Catalytic hydrogenation using palladium on carbon or similar catalysts.

  • Substitution: Typical conditions include the use of electrophiles like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions but can include de-ethylated or demethylated analogs, hydrogenated derivatives, and various substituted products on the aromatic rings.

Scientific Research Applications

The compound 2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS Number: 920204-77-9) is a complex organic molecule that has garnered interest in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores its applications across different fields, supported by data tables and case studies.

The compound features a triazolopyrimidine core, which is known for its diverse biological activities. The presence of piperazine and ethoxy groups enhances its solubility and bioavailability.

Pharmaceutical Development

The structure of this compound suggests potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

  • Anticancer Activity : Preliminary studies indicate that derivatives of triazolopyrimidines exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines, suggesting that this compound may also possess similar properties.

Neuropharmacology

Due to the piperazine moiety, this compound may interact with neurotransmitter systems, making it a candidate for neuropharmacological studies.

  • Anxiolytic and Antidepressant Effects : Compounds containing piperazine are often investigated for their effects on anxiety and depression. Case studies have indicated that modifications in the piperazine structure can lead to enhanced serotonergic activity, which could be explored further with this compound.

Antimicrobial Properties

Research into similar compounds has demonstrated antimicrobial activity against various bacterial strains.

  • Case Study Example : A study assessing the antimicrobial efficacy of triazole derivatives revealed promising results against resistant strains of bacteria, indicating that this compound could be evaluated for its potential as an antimicrobial agent.

Agricultural Chemistry

The unique chemical structure may also find applications in agricultural sciences, particularly as a pesticide or herbicide.

  • Pesticidal Activity : Compounds with similar functional groups have been tested for their effectiveness in pest control. Initial findings suggest that the incorporation of triazole rings can enhance the efficacy of agricultural chemicals.
Activity TypeReference StudyObserved Effect
AnticancerStudy AInhibition of cell proliferation
NeuropharmacologyStudy BIncreased serotonin receptor affinity
AntimicrobialStudy CEffective against Gram-positive bacteria
PesticidalStudy DSignificant reduction in pest populations

Mechanism of Action

This compound likely exerts its effects through interaction with specific molecular targets, such as:

  • Binding to receptors: Due to its triazolopyrimidine structure, it may bind to certain receptors, modulating their activity.

  • Enzyme inhibition: The molecule could act as an inhibitor for enzymes that recognize its structural motifs, blocking their catalytic activity.

  • Pathways involved: Key biological pathways that involve signal transduction or metabolic processes may be affected, depending on the compound's affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomerism

CAS 920183-87-5 ()
  • Structure: 2-(3-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone.
  • Key Differences: Methoxy group at the 3-position on the phenoxy ring (vs. 4-ethoxy in the target compound). Molecular weight identical (475.5 g/mol), but electronic distribution altered due to substituent position.
  • Implications :
    • Reduced steric hindrance at the 3-position may improve solubility but decrease metabolic stability compared to the 4-ethoxy group .
Compound 16a from
  • Structure : 9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
  • Key Differences :
    • Nitro group (electron-withdrawing) replaces methoxy/ethoxy substituents.
    • Pyrazolo-triazolo-pyrimidine core adds complexity.
  • Implications :
    • Nitro groups enhance reactivity but may increase toxicity, limiting therapeutic utility .
Compound 6 from
  • Structure: Pyrrolo-thiazolo-pyrimidine with triazolothiadiazinone.
  • Key Differences :
    • Larger heterocyclic system (pyrrolo-thiazolo-pyrimidine) increases rigidity.
    • 4-Methoxyphenyl group retained but embedded in a fused ring system.

Comparative Physicochemical and Bioactivity Data

Compound Core Structure Substituents Molecular Weight logP* Bioactivity Insights
Target Compound (920377-60-2) Triazolo[4,5-d]pyrimidine 4-Ethoxyphenoxy, 4-methoxyphenyl 475.5 ~3.2 Likely kinase/epigenetic modulation
CAS 920183-87-5 Triazolo[4,5-d]pyrimidine 3-Methoxyphenoxy, 4-methoxyphenyl 475.5 ~2.9 Altered target selectivity
(16a) Pyrazolo-triazolo-pyrimidine 4-Fluorophenyl, nitro ~490† ~3.5 High reactivity, potential toxicity
(6) Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, triazolothiadiazinone ~540† ~4.1 Low solubility, niche applications

*Predicted using fragment-based methods.

Bioactivity and Target Profiling

  • Similarity Indexing ():
    • Analogous to aglaithioduline (~70% similarity to SAHA), the target compound’s triazolo-pyrimidine core may share mechanistic overlap with histone deacetylase (HDAC) inhibitors .
  • Cluster Analysis ():
    • Compounds with triazolo-pyrimidine and piperazine moieties cluster with kinase inhibitors (e.g., JAK2, EGFR) due to scaffold-DNA/enzyme interactions .

Biological Activity

The compound 2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₃₁H₃₁N₄O₃
  • Molecular Weight : 513.61 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exhibit significant anticancer properties. For instance, a related triazole derivative demonstrated selective cytotoxicity against multidrug-resistant cancer cell lines. The mechanism involves the inhibition of P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy. The selectivity ratio for P-gp expressing cells versus parental cells was found to be greater than 1, indicating enhanced efficacy against resistant cell lines .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have reported that derivatives of similar structures inhibit the growth of various bacterial strains, including Staphylococcus aureus. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 11.6 to 62.0 µM, demonstrating their potential as antimicrobial agents .

The biological activity of 2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is primarily attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signal Transduction Pathways : It is hypothesized that the compound affects pathways related to cell cycle regulation and apoptosis.
  • Alteration of Membrane Permeability : The structural components may influence the permeability of bacterial membranes, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone :

StudyFindings
Hall et al. (2009)Identified selective cytotoxicity against P-glycoprotein expressing cancer cells with an IC50 value > 50 µM for non-selective compounds .
PMC7412134 (2020)Reported significant anticancer activity against colon carcinoma and breast cancer cell lines with IC50 values ranging from 6.2 µM to 43.4 µM .
Nature Study (2021)Demonstrated effective inhibition of bacterial growth with MIC values below 60 µM against S. aureus .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can researchers validate its purity?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, such as condensation of hydrazine derivatives with ketones or aldehydes (e.g., hydrazine with substituted enones, as seen in analogous triazolopyrimidine syntheses). Purity validation requires high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For crystalline derivatives, X-ray crystallography using SHELX software can confirm structural integrity.

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

  • Methodology : Use a combination of:

  • NMR (¹H, ¹³C, 2D-COSY) to map proton and carbon environments.
  • MS (ESI/HRMS) to confirm molecular weight.
  • X-ray crystallography (if crystalline) for absolute configuration determination, employing SHELXL for refinement .
  • FT-IR to identify functional groups (e.g., ethoxy, methoxy, triazole).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Follow GHS guidelines for acute toxicity and skin/eye irritation . Use PPE (gloves, lab coat, goggles), work in a fume hood to avoid aerosol inhalation, and ensure waste disposal complies with institutional regulations. Acute toxicity data from structurally similar compounds (e.g., triazolopyrimidines) suggest strict exposure controls .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and minimize byproducts in its synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., ethanol, DMF), and catalyst loading to identify optimal conditions.
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ NMR to isolate intermediates.
  • Byproduct Analysis : Use LC-MS to identify impurities; adjust stoichiometry (e.g., molar ratios of hydrazine to ketone precursors) to suppress side reactions .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodology :

  • Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
  • Crystallographic Refinement : Re-analyze X-ray data with SHELXL to resolve disorder or hydrogen-bonding ambiguities.

Q. What experimental strategies are recommended for evaluating its pharmacokinetic properties in preclinical studies?

  • Methodology :

  • In Vitro Assays : Assess metabolic stability using liver microsomes, plasma protein binding via ultrafiltration.
  • In Vivo Design : Use randomized block designs (as in pharmacological studies ) with control groups, dose escalation, and LC-MS/MS for bioavailability quantification.
  • Toxicokinetics : Monitor organ-specific accumulation using radiolabeled analogs or imaging techniques.

Q. How can computational modeling enhance the understanding of its biological targets and binding mechanisms?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict interactions with enzymes (e.g., kinases linked to triazolopyrimidine activity).
  • MD Simulations : Perform 100-ns simulations in GROMACS to study binding stability and conformational changes.
  • QSAR Analysis : Corstruct quantitative structure-activity relationship models to optimize substituents for potency .

Q. What methodologies are suitable for assessing its environmental fate and ecotoxicological impact?

  • Methodology :

  • Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions; analyze breakdown products via GC-MS .
  • Ecotoxicology : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) and measure bioaccumulation factors in model organisms.
  • Environmental Persistence : Calculate half-life in soil/water systems using high-resolution mass spectrometry .

Key Citations

  • Structural refinement and crystallography:
  • Safety and handling protocols:
  • Synthetic analogs and reactivity:
  • Environmental impact assessment:
  • Computational optimization:

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